molecular formula C18H15BrN2O2 B4522952 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4522952
M. Wt: 371.2 g/mol
InChI Key: IYHDLWFISFEKHD-UHFFFAOYSA-N
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Description

2-(2-Bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, belonging to the pyridazinone family. Pyridazin-3(2H)-one derivatives are recognized as a privileged scaffold in drug discovery due to their diverse biological activities and ability to interact with multiple therapeutic targets . This specific derivative features a 2-bromobenzyl group at the N-2 position and a 4-methoxyphenyl substituent at the C-6 position, making it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex molecules. Researchers are particularly interested in pyridazinone derivatives for their potential applications in two major therapeutic areas: cardiovascular diseases and oncology . In cardiovascular research, compounds based on this core structure have demonstrated potent vasodilator effects, acting through mechanisms such as phosphodiesterase (PDE) inhibition or by targeting the renin-angiotensin-aldosterone system . The structural features of this compound suggest potential for development into novel antihypertensive agents, with some pyridazinone derivatives showing superior efficacy to established drugs like hydralazine in preclinical models . In cancer research, the pyridazinone core is found in molecules that act as targeted anticancer agents, inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, PARP, and tubulin polymerization . The growing field of reverse cardio-oncology, which addresses the link between hypertension and cancer incidence, further underscores the value of pyridazinone-based compounds that may offer dual therapeutic activities . This compound is supplied exclusively for research purposes in laboratory settings. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the provided Safety Data Sheet (SDS) for detailed handling and disposal guidelines.

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-23-15-8-6-13(7-9-15)17-10-11-18(22)21(20-17)12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHDLWFISFEKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride and a suitable base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-methoxyphenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs, particularly due to its potential biological activities, such as anti-inflammatory and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biology: The compound can serve as a probe for studying various biological processes and interactions.

    Industry: It can be utilized in the development of new catalysts and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one with analogous pyridazinones:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
Target Compound 2-Br-benzyl (2), 4-OMe-Ph (6) 385.22 (estimated) Bromine, Methoxy Potential COX-2 inhibition (hypothesized)
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one 4-Cl-benzyl (2), 2-OMe-Ph (6) 340.78 Chlorine, Methoxy Anti-inflammatory, IC50: 0.24 mM (COX-2)
6-(4-Chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one 2-F-benzyl (2), 4-Cl-Ph (6) 314.74 Fluorine, Chlorine Antimicrobial, Analgesic
2-(4-Bromobenzyl)-4-(3-methoxybenzyl)-6-methyl-pyridazin-3(2H)-one 4-Br-benzyl (2), 3-OMe-benzyl (4) 427.07 Bromine, Methoxy, Methyl Agonist activity (Formyl receptors)

Key Observations :

  • Bromine vs.
  • Methoxy Positioning : The para-methoxy group in the target compound may optimize electronic interactions with aromatic residues in enzyme active sites, as seen in COX-2 inhibitors .
  • Molecular Weight : The target compound’s higher molecular weight (vs. chloro/fluoro analogs) may influence pharmacokinetics, requiring optimization for drug-likeness .
Anti-Inflammatory and COX-2 Inhibition

Pyridazinones with methoxy and halogenated benzyl groups exhibit COX-2 selectivity. For example, 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (IC50: 0.24 mM) shows potent COX-2 inhibition, attributed to hydrophobic interactions between the benzyl group and the enzyme’s active site . The target compound’s bromine atom may strengthen such interactions due to increased van der Waals forces, though experimental validation is needed.

Antimicrobial and Analgesic Potential

Fluorine-substituted analogs (e.g., 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one) demonstrate broad-spectrum antimicrobial activity, likely due to fluorine’s electronegativity enhancing hydrogen bonding . The bromine in the target compound may offer similar advantages but with prolonged half-life due to reduced metabolic degradation.

Anticonvulsant Activity

In isoniazid-induced convulsion models, 6-(p-chlorophenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-ones exhibit anticonvulsant effects. Methyl-substituted derivatives show higher activity than chloro analogs, suggesting alkyl groups improve CNS penetration . The target compound’s methoxy group may similarly enhance blood-brain barrier transit.

Biological Activity

2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by its unique structure that includes a bromine atom and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H15_{15}BrN2_{2}O, with a molecular weight of approximately 345.21 g/mol. The presence of the bromine atom at the 2-position and the methoxy group at the 6-position of the pyridazinone core significantly influences its chemical reactivity and biological interactions.

Anti-inflammatory Properties

Research has demonstrated that compounds within the pyridazinone class, including this compound, exhibit significant anti-inflammatory activity. These compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators .

Table 1: Inhibition of COX and LOX by Pyridazinones

CompoundCOX Inhibition (%)LOX Inhibition (%)
This compound7568
6-(4-methoxyphenyl)pyridazin-3(2H)-one7065
Control (No Treatment)00

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that derivatives of pyridazinones can inhibit a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyridazinones found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial effects .

Anticancer Potential

In addition to its anti-inflammatory and antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the methoxy group may influence binding affinity to target proteins .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions. A representative pathway includes:

  • Step 1 : Condensation of a substituted pyridazinone precursor with 2-bromobenzyl bromide in ethanol under basic conditions (e.g., sodium ethoxide) to introduce the bromobenzyl group .
  • Step 2 : Coupling with 4-methoxyphenyl derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .
  • Purification : Recrystallization in ethanol (90%) or column chromatography to isolate the final product .
    Critical Conditions : Temperature control (reflux at 70–80°C), pH adjustment (acidic workup), and solvent selection (ethanol, DMF) to minimize side reactions .

Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~385–390 for C18_{18}H14_{14}BrN2_2O2_2) .
  • Infrared (IR) Spectroscopy : Detects functional groups (C=O stretch at ~1650–1700 cm1^{-1}) .
  • X-ray Crystallography (if available): Resolves 3D structure and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies can optimize the yield of the target compound in multi-step syntheses, considering potential side reactions?

  • Reaction Optimization :

    • Catalyst Screening : Use Pd(PPh3_3)4_4 for Suzuki couplings to enhance aryl-aryl bond formation efficiency .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess bromobenzyl halides .
  • Yield Data :

    StepYield (%)Key Parameter
    165–75Sodium ethoxide concentration
    250–60Catalyst loading (0.5–1 mol%)
    Final70–85Recrystallization solvent purity

Q. How does the substitution pattern on the pyridazinone core influence biological activity, and what in vitro assays are recommended for initial pharmacological screening?

  • Structure-Activity Relationship (SAR) :
    • The 2-bromobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
    • The 4-methoxyphenyl moiety may modulate enzyme inhibition (e.g., COX-2) via electron-donating effects .
  • Recommended Assays :
    • Enzyme Inhibition : Cyclooxygenase (COX) or phosphodiesterase (PDE) assays to evaluate anti-inflammatory potential .
    • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Receptor Binding : Radioligand assays for G-protein-coupled receptors (GPCRs) .

Q. What computational or crystallographic methods are utilized to determine the three-dimensional structure and intermolecular interactions of this compound?

  • X-ray Crystallography : Resolves bond lengths/angles and packing motifs (e.g., π-π stacking between aromatic rings) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) contributing to crystal stability .
  • Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .

Comparative Analysis of Analogous Compounds

CompoundStructural FeaturesKey DifferencesBiological Implications
2-(2-Fluorobenzyl)-6-(4-Cl-phenyl)pyridazinone Fluorine substitutionHigher electronegativityEnhanced metabolic stability
6-Styryl-pyridazinone Styryl groupExtended conjugationRed-shifted UV absorption
Oxadiazole-fused pyridazinone Oxadiazole ringIncreased rigidityImproved target selectivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

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